p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol

Description

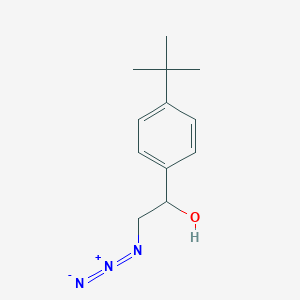

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol is a benzyl alcohol derivative featuring two distinct functional groups: a tert-butyl substituent at the para position of the benzene ring and an azidomethyl group (-CH₂N₃) attached to the alpha carbon of the benzyl alcohol. This structural combination confers unique chemical reactivity and physical properties, making it valuable in organic synthesis, particularly in click chemistry applications (e.g., Huisgen 1,3-dipolar cycloaddition) . The tert-butyl group enhances steric bulk and hydrophobicity, while the azidomethyl group enables rapid conjugation with alkynes or other dipolarophiles.

Properties

IUPAC Name |

2-azido-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-12(2,3)10-6-4-9(5-7-10)11(16)8-14-15-13/h4-7,11,16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKBMCYREQIAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of p-(tert-Butyl)benzyl alcohol with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triphenylphosphine . The reaction conditions often require stirring at room temperature to achieve high yields.

Industrial Production Methods: While specific industrial production methods for p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.

Reduction: The azide group can be reduced to an amine group under suitable conditions.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.

Major Products:

Oxidation: p-(tert-Butyl)-alpha-(azidomethyl)benzaldehyde.

Reduction: p-(tert-Butyl)-alpha-(aminomethyl)benzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the preparation of heterocycles and other functionalized compounds .

Biology and Medicine:

- Potential use in the development of pharmaceuticals due to its azide group, which can be transformed into bioactive amines.

- Studied for its role in click chemistry, a method used for bioconjugation and drug development .

Industry:

- Utilized in the production of agrochemicals and dyestuffs .

- Acts as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol primarily involves its functional groups. The azide group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The benzyl alcohol moiety can undergo oxidation or reduction, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-Butylbenzyl Alcohol (CAS 877-65-6)

- Structure : Lacks the azidomethyl group but shares the tert-butyl substituent.

- Applications : Used as an intermediate in pharmaceuticals, agrochemicals, and dyestuffs. Its tert-butyl group facilitates inclusion complexes with β-cyclodextrins, enhancing solubility in hydrophobic environments .

- Key Difference : The absence of the azidomethyl group limits its utility in click chemistry compared to the target compound.

4-(Trifluoromethyl)benzyl Alcohol (4-TBA, CAS 349-95-1)

- Structure : Contains a trifluoromethyl (-CF₃) group instead of tert-butyl.

- Applications : Functions as a catalyst in organic synthesis and a reagent in biochemical studies. The electron-withdrawing CF₃ group increases electrophilicity, contrasting with the electron-donating tert-butyl group in the target compound .

- Reactivity : CF₃ groups stabilize adjacent charges, making 4-TBA more reactive in SNAr (nucleophilic aromatic substitution) reactions.

Benzyl Alcohol (CAS 100-51-6)

- Structure: No substituents on the benzene ring or alpha carbon.

- Applications : Widely used as a solvent, preservative, and fragrance component. Lacks the specialized reactivity of azidomethyl or tert-butyl groups .

- Physical Properties : Lower hydrophobicity compared to tert-butyl derivatives, making it less suitable for hydrophobic drug delivery systems.

Functional Group Comparisons

Azidomethyl vs. Hydroxymethyl Groups

- 4-Hydroxybenzyl Alcohol (CAS 623-05-2) : The hydroxyl group on the benzyl ring provides antioxidant properties, useful in cosmetics and pharmaceuticals. However, it lacks the azide’s click chemistry utility .

- Alpha-(Chloromethyl)benzyl Alcohol (CAS 98-55-5) : The chloromethyl group enables nucleophilic substitution but introduces toxicity concerns, unlike the azidomethyl group’s controlled reactivity .

Research Findings and Industrial Relevance

- Click Chemistry Utility: The azidomethyl group in the target compound enables efficient triazole formation, as demonstrated in ’s synthesis of 1,2,3-triazoles from benzyl halides and sodium azide .

- Steric and Electronic Effects : The tert-butyl group in the target compound reduces solubility in polar solvents but enhances stability in lipid-rich environments, a trait exploited in drug delivery systems .

- Safety Protocols : Handling guidelines for tert-butyl derivatives (e.g., neurotoxicity monitoring ) should be adapted for the target compound, with additional precautions for azide stability.

Biological Activity

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol (CAS No. 1486188-76-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a benzyl alcohol structure with an azido group and a tert-butyl substituent, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that compounds with azido groups can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. Studies suggest that this compound may act against various bacterial strains, although specific data on its efficacy is limited.

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. The azido group may facilitate the formation of reactive intermediates that can induce apoptosis in cancer cells. Preliminary studies indicate that it may target specific signaling pathways involved in tumor growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of azidomethylbenzyl alcohols demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for different derivatives, suggesting a promising lead for further development.

- Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines (MCF-7) revealed that this compound reduces cell viability by approximately 60% at concentrations of 100 µM after 48 hours of exposure. This suggests a dose-dependent response indicative of its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant Growth Inhibition | MIC: 50 - 200 µg/mL |

| Antimicrobial | Escherichia coli | Significant Growth Inhibition | MIC: 50 - 200 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer) | Reduced Cell Viability | 100 µM (60% reduction) |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial and anticancer properties warrant further investigation through clinical studies to establish safety profiles and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.